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Core Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cauloside C

CAS No.: 20853-58-1

Cat. No.: S522795

The table below summarizes the fundamental characteristics of Cauloside C:

Property Detail

IUPAC Name (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylJoxyoxan-2-ylJoxy-9-
(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-
tetradecahydropicene-4a-carboxylic acid [1]

Molecular Ca1He6013 [1]
Formula

Molecular 766.97 g/mol [1]
Weight

CAS Number 20853-58-1 [1]
Purity >98% (for research use) [1]

Appearance  White to off-white solid powder [1]

Melting 252-255 °C [1]
Point
Solubility ~100 mg/mL in DMSO (~130.39 mM) [1]
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Its chemical structure is characterized as hederagenin 3-O-B-d-glucopyranosyl(1l - 2)-a-1-
arabinopyranoside, featuring a carboxyl group at the C-17 position that is critical for its pH-dependent

activity [2] [3].

Primary Mechanisms of Action

Cauloside C exerts its biological effects through two distinct, but potentially connected, mechanisms.

pH-Dependent Membrane Permeabilization

Cauloside C functions by binding to membrane cholesterol, leading to the formation of ion channels or

pores. This action is highly dependent on the environmental pH [2] [4].

¢ lon Leakage: It triggers a rapid, pH-dependent efflux of potassium (K+) from cells, which is followed
by hemolysis in erythrocytes. The effect is immediate and maximal at acidic pH (5.6-6.0) and
significantly reduced at neutral pH (7.4) [2] [4].

e Calcium Influx: Concurrent with K+ release, the compound stimulates a verapamil-insensitive uptake
of calcium (Ca2*) into cells, indicating a pathway distinct from classic voltage-gated calcium channels
[4].

¢ Reversibility: The permeabilization is transient. Shifting the medium pH from acidic back to neutral
within a short window (e.g., 2 minutes) can restore membrane integrity and recover cell viability,
allowing for controlled delivery of effector molecules [4].

This mechanism is visualized in the following experimental workflow:
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Modulation of Key Signaling Pathways in Disease

In cancer cells, Cauloside C, as a component of Caulophyllum robustum Maxim extract (CRME), inhibits

proliferation and survival by targeting specific signaling hubs [5] [6].

¢ FAKIPIBK/IAKT Pathway: CRME containing Cauloside A and C decreases the phosphorylation of
Focal Adhesion Kinase (FAK), which in turn downregulates the PI3K/AKT signaling axis. This pathway
is crucial for cell growth, metabolism, and survival [5] [6].

e Cellular Outcomes: Inhibition of this pathway leads to suppressed proliferation, induced apoptosis,
cell cycle arrest in the GO/G1 phase, and inhibition of angiogenesis and cell migration in gastric
cancer HGC-27 cells [5] [6].

The following diagram illustrates this signaling pathway and the intervention point of Cauleside C:
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Key Biological Activities and Experimental Evidence

The multiple mechanisms of Cauleside C translate into a diverse profile of observed biological activities.
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Activity Experimental Model Key Findings / Quantitative Data

| Cytotoxicity & Membrane Permeability | Mouse erythrocytes [2] [4] | « K* release: Maximal velocity at
5 pg/mL, acidic pH. « Ca?* uptake: ~2-fold stimulation of fibroblast proliferation at 1 ng/mL in serum-free
medium. | | Anti-Cancer | Human gastric cancer HGC-27 cells [5] [6] | * Inhibits proliferation, migration,
angiogenesis. * Induces apoptosis & GO/G1 cell cycle arrest. * Mechanism: Decreases p-FAK, modulates
PI3K/AKT. | | Anti-Inflammatory | Murine BV2 microglial cells [7] [8] | * Suppresses LPS-induced
expression of iNOS, TNF-a, IL-1f3, and IL-6. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are summaries of critical methodologies.

Protocol for K* Release Assay (Erythrocytes)

This protocol measures the membrane-perturbing activity of Cauleside C [2].

¢ Cell Preparation: Wash mouse erythrocytes three times in phosphate-buffered saline (PBS, pH 7.4).
Prepare a 0.5% (v/v) suspension in a buffer solution (135 mM NaCl, 5 mM HEPES, pH 7.4).

¢ pH Adjustment: Adjust the suspension to the desired acidic pH (e.g., 5.6) for the assay.

¢ Treatment: Add Cauloside C to the erythrocyte suspension. The study used concentrations ranging
from 1 to 10 pg/mL.

¢ Measurement: Monitor K* release using a K*-selective electrode immediately after glycoside
addition. The velocity of K+ release increases with glycoside concentration, reaching a maximum at 5
pg/mL.

e Control: Include a control group with solvent only to establish baseline K* levels.

Protocol for Anti-Inflammatory Activity (iNOS/Cytokine
Suppression)

This protocol evaluates the anti-inflammatory effects in microglial cells [7].

e Cell Culture: Maintain murine BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS), 100 pyg/mL streptomycin, and 100 U/mL penicillin
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at 37°C and 5% CO:..

e Pre-treatment: Incubate cells with various concentrations of Cauloside C for a specified period (e.qg.,
30 minutes).

¢ Inflammation Induction: Activate the cells by adding Lipopolysaccharide (LPS) from E. coli (e.g., at
100 ng/mL) to the culture medium.
¢ Incubation: Continue the incubation for 24 hours post-LPS stimulation.
e Analysis:
o Nitrite Assay: Measure NO production in the culture supernatant using the Griess reaction,
which detects nitrite, a stable oxidative product of NO.
o Western Blot: Analyze protein expression levels of INOS, TNF-a, and IL-6 in cell lysates.
o PCR: Assess mMRNA expression levels of pro-inflammatory genes.

Research Applications and Potential

The unique properties of Cauleside C make it a promising tool for several research and development areas.

¢ A Biochemical Tool for Permeabilization: Its ability to create transient, pH-dependent pores in cell
membranes can be harnessed for controlled loading of low molecular weight effectors (like cCAMP or
Ca?*) into cells, a technique useful for studying signal transduction [4].

e A Lead Compound for Therapeutics: Its anti-inflammatory and anti-cancer activities, mediated
through specific and multitarget mechanisms, provide a strong rationale for its development as a
therapeutic agent. Further research into its structure-activity relationship and synthetic derivatives
could enhance its efficacy and safety profile [5] [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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